3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that features a benzamide core substituted with three methoxy groups and a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the oxidation of 3,4,5-trimethoxytoluene using an oxidizing agent such as potassium permanganate.
Conversion to 3,4,5-trimethoxybenzoyl chloride: The benzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride.
Amidation Reaction: The benzoyl chloride is reacted with 5,6,7,8-tetrahydronaphthalen-1-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4,5-trihydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide.
Reduction: Formation of 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: The compound is used to study the effects of methoxy-substituted benzamides on cellular processes.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the tetrahydronaphthalenyl moiety and has different biological activities.
3,4,5-trimethoxybenzoic acid: Precursor to the benzamide, with different chemical properties.
5,6,7,8-tetrahydronaphthalen-1-amine: The amine component used in the synthesis of the benzamide.
Uniqueness
3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to the combination of the trimethoxybenzamide core and the tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10-12H,4-5,7,9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUFPLOVOQMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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